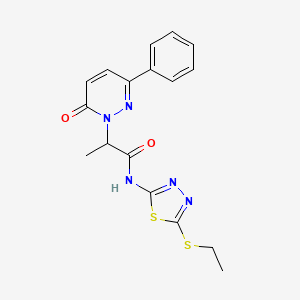

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-3-25-17-20-19-16(26-17)18-15(24)11(2)22-14(23)10-9-13(21-22)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSONUNRPDCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the formation of the thiadiazole and pyridazinone fragments followed by their coupling to form the final product. Key steps in the synthesis include:

Preparation of the 1,3,4-thiadiazole ring through cyclization reactions involving ethylthio-substituted hydrazides.

Synthesis of the pyridazinone moiety via condensation reactions involving hydrazine and appropriate diketones.

Coupling of the thiadiazole and pyridazinone units under conditions that promote amide bond formation, typically involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and purity. Techniques like continuous flow synthesis, microwave-assisted reactions, and the use of robust purification methods (e.g., column chromatography, recrystallization) are employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide undergoes various chemical reactions, including:

Oxidation: : The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: : The nitro groups, if any, within the compound can be reduced to amines.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at reactive sites, especially within the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), or sodium periodate are commonly used.

Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4).

Substitution: : Halogenating agents (e.g., bromine, chlorine) or electrophiles like alkyl halides.

Major Products Formed

The major products depend on the type of reaction. Oxidation leads to sulfoxides or sulfones, reduction to amines, and substitution yields a variety of substituted derivatives.

Scientific Research Applications

Research indicates that thiadiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential effects in these areas.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity against various bacterial strains. Studies have demonstrated that modifications to the thiadiazole ring can enhance this activity. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide have exhibited potent effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies have suggested that the compound may act on specific molecular targets involved in cancer progression. For example, molecular docking studies have indicated that similar compounds can inhibit key enzymes involved in tumor growth .

Anti-inflammatory Effects

In silico studies have evaluated the anti-inflammatory potential of related compounds by assessing their ability to inhibit enzymes such as 5-lipoxygenase (5-LOX). The results suggest that these compounds may serve as lead candidates for developing new anti-inflammatory agents .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Condensation | Thiadiazole derivative + Amine |

| Step 2 | Cyclization | Appropriate cyclic precursor |

| Step 3 | Functionalization | Various reagents for modifications |

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives in various applications:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited enhanced antimicrobial activity compared to their simpler analogs .

- Anticancer Research : Research involving molecular docking simulations has identified promising candidates among thiadiazole derivatives for further development as anticancer agents .

- Inflammation Studies : In silico analyses indicated potential as inhibitors of inflammatory pathways, suggesting pathways for future drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes. The pathways involved often include signal transduction, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives documented in the evidence, particularly in the 1,3,4-thiadiazole core and amide side chains. Key comparisons include:

Substituents on the Thiadiazole Ring :

- Ethylthio (C₂H₅S) : Present in the target compound and analogs like 5g () and 6a (). Ethylthio substituents balance moderate lipophilicity and steric bulk, as seen in the melting points of 5g (168–170°C) and 6a (179–181°C) .

- Methylthio (CH₃S) : Found in 5f (), which has a lower melting point (158–160°C) compared to ethylthio derivatives, likely due to reduced molecular symmetry .

- Benzylthio (C₆H₅CH₂S) : In 5h (), this bulkier group lowers the melting point (133–135°C) and increases yield (88%) compared to ethylthio analogs, suggesting enhanced synthetic accessibility .

- Amide Side Chains: Acetamide vs. Propanamide: The target compound’s propanamide chain (three-carbon spacer) may confer greater conformational flexibility compared to acetamide derivatives like 5g (two-carbon spacer) or 5l (). This could influence binding affinity in biological targets . Pyridazinone vs. Phenoxy Groups: The 6-oxo-3-phenylpyridazin-1(6H)-yl group in the target compound differs from phenoxy or thiadiazinan moieties in analogs (e.g., 6a in ). Pyridazinone’s hydrogen-bonding capacity may enhance interactions with enzymes or receptors .

Research Implications and Limitations

The comparison highlights the critical role of substituents in modulating physicochemical and biological properties. However, the absence of direct data on the target compound necessitates further experimental validation, particularly regarding its synthesis, stability, and bioactivity. Future studies should explore:

- Structure-activity relationships (SAR) of pyridazinone-thiadiazole hybrids.

- Comparative pharmacokinetic profiles of ethylthio vs. benzylthio derivatives.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures (0–5°C), followed by purification through recrystallization or column chromatography .

Biological Activity Overview

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives of this compound show significant anticancer potential. In vitro studies have demonstrated substantial activity against various cancer cell lines, including Hep-2 cells. Compounds similar to this compound have been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. It demonstrates activity against a variety of microorganisms by inhibiting key enzymes involved in microbial metabolism. This inhibition disrupts essential biological processes necessary for microbial growth and proliferation .

Antifungal and Antiviral Activities

In addition to its antimicrobial effects, this compound has shown antifungal and antiviral properties in preliminary studies. The exact mechanisms are still under investigation but may involve disruption of viral replication or fungal cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for microbial survival and proliferation.

- Cell Cycle Disruption : In cancer cells, it can induce cell cycle arrest and promote apoptosis.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties that contribute to its protective effects against oxidative stress .

Case Studies

Several studies have highlighted the efficacy of related compounds in various biological assays:

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| 1 | 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | Anticancer | MTT assay on Hep-2 cells |

| 2 | Pyridazine derivatives | Antimicrobial | In vitro screening against bacterial strains |

| 3 | Thiadiazole derivatives | Antifungal | Disk diffusion method against fungal pathogens |

These studies support the potential use of this compound as a lead compound in drug development.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC .

- Optimize stoichiometry to avoid byproducts (e.g., dimerization).

Basic: Which analytical techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (¹H/¹³C NMR) by verifying proton environments (e.g., thiadiazole protons at δ 7.8–8.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.